molecular formula C14H15ClN2O2 B1520791 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride CAS No. 1240528-11-3

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride

Cat. No. B1520791
M. Wt: 278.73 g/mol
InChI Key: QRPSECZSKCUMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Quinoline-3-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocycle that’s also used in medicinal chemistry .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoline moiety provides a flat aromatic system that can interact with biological targets.


Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions, including functionalization and ring-opening reactions . Quinoline-3-carboxylic acid, like other carboxylic acids, can participate in reactions such as esterification and amide bond formation.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride” would depend on its exact structure. Generally, compounds containing a pyrrolidine ring and a quinoline moiety are expected to be solid at room temperature .

Safety And Hazards

The safety and hazards associated with a specific compound depend on its exact structure and properties. As a general rule, compounds containing a pyrrolidine ring and a quinoline moiety should be handled with care, as they may pose certain health risks .

Future Directions

The future directions in the research and development of compounds containing a pyrrolidine ring and a quinoline moiety are likely to focus on exploring their potential therapeutic applications, optimizing their synthesis, and improving their safety profile .

properties

IUPAC Name

2-pyrrolidin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.ClH/c17-14(18)11-9-10-5-1-2-6-12(10)15-13(11)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPSECZSKCUMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride

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